6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
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Overview
Description
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an indazole ring with an aminopyrimidine moiety, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives to form the indazole core, followed by further functionalization to introduce the aminopyrimidine group . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-Yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Indazole derivatives: Compounds like 1H-indazole-3-amine also show potential as kinase inhibitors and anticancer agents
Uniqueness
What sets 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine apart is its unique combination of the indazole and aminopyrimidine structures, which enhances its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .
Biological Activity
6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine, a compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C11H10N6 with a molecular weight of 226.24 g/mol. Its structure features an indazole core substituted with a pyrimidine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound, particularly against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatocellular carcinoma).
- IC50 Values :
The antitumor effects are attributed to several mechanisms:
- Induction of Apoptosis : The compound significantly increases apoptosis rates in K562 cells in a dose-dependent manner. Treatment with concentrations of 10, 12, and 14 µM resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively .
- Cell Cycle Arrest : It was observed that treatment with the compound led to an increase in the G0/G1 phase population while decreasing the S phase population, indicating an arrest in cell cycle progression .
- Protein Expression Modulation : Western blot analysis revealed that the compound downregulates Bcl-2 (anti-apoptotic protein) and upregulates Bax (pro-apoptotic protein), as well as modulating p53 and MDM2 interactions .
Structure-Activity Relationship (SAR)
The study of SAR revealed that modifications at specific positions on the indazole and pyrimidine rings can significantly influence the biological activity of derivatives. For instance:
- Substituting different groups at the C-5 position of indazole led to variations in potency against K562 cells.
- The presence of para-fluorine substituents was crucial for maintaining antitumor activity .
Case Studies
Several case studies have documented the efficacy of this compound:
- A study demonstrated that derivatives based on this scaffold exhibited significant antiproliferative activity across multiple cancer types, emphasizing its versatility as a lead compound for drug development .
- Another research highlighted the lower toxicity profile when compared to standard chemotherapeutic agents, suggesting its potential as a safer alternative in cancer therapy .
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
InChI Key |
QVWIVWPIJUYRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.